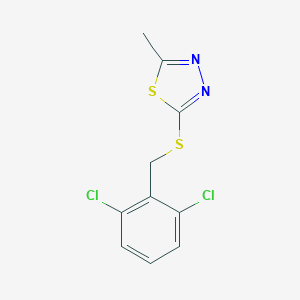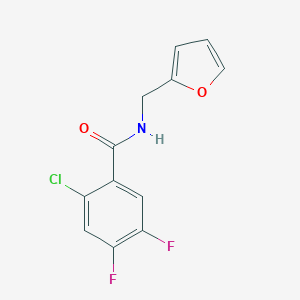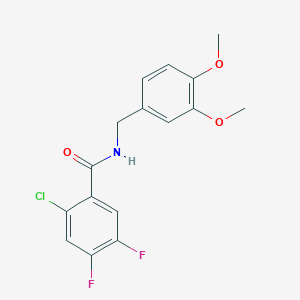![molecular formula C13H14N4OS B479222 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 361983-35-9](/img/structure/B479222.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a triazole ring, which is often used in medicinal chemistry due to its stability and versatility, and a sulfanyl group, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring (a fused benzene and pyrrole ring), a triazole ring (a five-membered ring with three nitrogen atoms), and a sulfanyl group attached to an ethanone group .Chemical Reactions Analysis
The reactivity of this molecule would likely be influenced by the presence of the indole, triazole, and sulfanyl groups. The indole and triazole rings are aromatic and relatively stable, but can participate in electrophilic substitution reactions. The sulfanyl group could potentially be oxidized or participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the indole and triazole rings could influence its solubility, stability, and reactivity .Direcciones Futuras
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of other complex molecules .
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-16-9-14-15-13(16)19-8-12(18)17-7-6-10-4-2-3-5-11(10)17/h2-5,9H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIXRLGNXDWEPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B479146.png)
![5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B479147.png)


![N-{1-benzyl-2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B479163.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]piperidine](/img/structure/B479175.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479185.png)



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B479316.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B479337.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)